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Compound of Interest

Compound Name: Bms 182264

CAS No.: 127749-54-6

Cat. No.: B1667163

Get Quote

Abstract
BMS-182264 is a synthetic cyanoguanidine derivative identified as a potent ATP-sensitive

potassium (KATP) channel opener (agonist). Unlike sulfonylureas (e.g., glyburide) which close

these channels to stimulate secretion, BMS-182264 stabilizes the open conformation of the

channel, leading to potassium efflux, membrane hyperpolarization, and subsequent inhibition of

voltage-dependent calcium entry. This application note provides a comprehensive technical

guide for the in vitro handling, solubilization, and functional characterization of BMS-182264. It

is designed for researchers investigating smooth muscle relaxation, cytoprotection, or channel

biophysics.

CRITICAL DISTINCTION: Do not confuse BMS-182264 with BMS-182874 (an Endothelin

Receptor Antagonist). Verify the chemical structure and CAS number before proceeding.
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Part 1: Compound Profile & Mechanism
Chemical Identity[1][2]

Chemical Name:N-cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine

CAS Number: 127749-54-6[1][2]

Molecular Formula: C₁₅H₁₉N₅

Molecular Weight: 269.35 g/mol

Solubility: Lipophilic (XLogP3 ≈ 3.5). Soluble in DMSO (>10 mM). Insoluble in water.

Mechanism of Action
BMS-182264 targets the Sulfonylurea Receptor (SUR) subunit of the KATP channel complex

(typically SUR2B/Kir6.1 or SUR2B/Kir6.2 isoforms found in smooth muscle). By binding to the

SUR subunit, it lowers the channel's sensitivity to ATP-mediated inhibition, increasing the open

probability (

).

Pathway Visualization
The following diagram outlines the signal transduction pathway activated by BMS-182264.
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Figure 1: Mechanism of Action of BMS-182264. The compound facilitates K+ efflux,

hyperpolarizing the cell and indirectly blocking Calcium entry.

Part 2: Material Preparation
Stock Solution Preparation
BMS-182264 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous

buffers.

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (cell culture grade).

Concentration: Prepare a 10 mM or 100 mM master stock.

Calculation: To make 1 mL of 10 mM stock, weigh 2.69 mg of powder and dissolve in 1 mL

DMSO.

Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for >6 months if

freeze-thaw cycles are minimized.

Working Solutions
Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.

DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent artifacts on

channel function.

Control: Always include a vehicle control (0.1% DMSO) in all experiments.

Part 3: Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the binding affinity (

) of BMS-182264 for the SUR subunit. Standard Ligand: [³H]P1075 (a potent KATP opener) is
the preferred radioligand for SUR2B sites.

Materials:
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Cell Source: HEK293 cells stably expressing SUR2B/Kir6.2 or native tissue membranes

(e.g., rat aorta).

Ligand: [³H]P1075 (Specific Activity ~80 Ci/mmol).

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂.

Procedure:

Membrane Prep: Homogenize cells/tissue in ice-cold buffer. Centrifuge (40,000 x g, 20 min)

to pellet membranes. Resuspend to ~0.2 mg protein/mL.

Incubation Setup: In a 96-well plate, combine:

50 µL Membrane suspension.

50 µL [³H]P1075 (Final conc: 2–5 nM).

50 µL BMS-182264 (Concentration range:

M to

M).

Non-specific binding (NSB): Define using 10 µM Glyburide or 100 µM Pinacidil.

Equilibrium: Incubate at 37°C for 60 minutes. (KATP binding kinetics are temperature

sensitive).

Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

Wash 3x with ice-cold buffer.

Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where
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is the radioligand concentration and

is the dissociation constant of [³H]P1075.

Protocol B: Functional Membrane Potential Assay
(FLIPR)
Objective: Measure the functional potency (

) of BMS-182264 by monitoring cellular hyperpolarization. Principle: Uses a voltage-sensitive
fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC4(3)).

Procedure:

Cell Plating: Plate cells (e.g., A7r5 smooth muscle or SUR-transfected HEK) in 384-well

black-wall plates (10,000 cells/well). Incubate 24h.

Dye Loading: Remove media. Add loading buffer containing the voltage-sensitive dye.

Incubate 30–60 min at 37°C.

Baseline: Measure baseline fluorescence (Ex/Em according to specific dye, typically 488/525

nm) for 10–30 seconds.

Compound Addition: Inject BMS-182264 (5x concentration) to the cells.

Note: KATP openers cause hyperpolarization, which typically results in a decrease in

fluorescence for bis-oxonol dyes like DiBAC4(3).

Kinetics: Monitor fluorescence for 5–10 minutes.

Validation: Use Glyburide (1–10 µM) as a specific antagonist. Pre-incubating with Glyburide

should block the BMS-182264 effect, confirming KATP specificity.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)
Objective: The "Gold Standard" validation of channel opening current (

).

Solutions:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pipette (Intracellular): 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, 0.1 mM

Na₂ATP (Low ATP is crucial to allow channel opening). pH 7.3.

Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES.

pH 7.4.

Procedure:

Seal: Establish a GΩ seal and break-in to whole-cell configuration.

Voltage Clamp: Hold membrane potential at -60 mV.

Pulse Protocol: Apply voltage ramps (-100 mV to +40 mV) every 5 seconds.

Baseline: Record stable baseline current.

Perfusion: Perfuse BMS-182264 (1 – 10 µM).

Observation: Look for a significant increase in outward current (at positive potentials) and

inward current (at negative potentials) reversing near

(~-85 mV).

Confirmation: Apply 1 µM Glibenclamide (Glyburide). The induced current should be fully

inhibited.

Part 4: Data Summary & Expectations
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Parameter Metric Expected Range Notes

Binding Affinity (vs [³H]P1075) 0.1 – 2.0 µM

Less potent than

P1075;

stereoselective.[3]

Functional Potency (Flux/FLIPR) 0.5 – 5.0 µM

Dependent on SUR

isoform expression

levels.

Efficacy % Max Response 60–90% of P1075
Partial to full agonist

profile.

Selectivity vs. Glyburide >100-fold shift

Effect must be

reversible by

sulfonylureas.

Part 5: Troubleshooting & Expert Tips
Low Signal in Binding Assay:

Cause: High non-specific binding (NSB) due to lipophilicity.

Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

Wash rapidly (<10s total wash time) to prevent dissociation.

Inconsistent Electrophysiology Data:

Cause: ATP "Run-down".

Solution: KATP channels can run down (close) if intracellular ATP is too high or metabolic

support is lost. Ensure pipette ATP is low (0.1 mM) or use ADP/ATP ratios that favor

opening.

Precipitation:

Cause: Diluting 10 mM DMSO stock directly into cold buffer.
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Solution: Perform serial dilutions in DMSO first, then a final 1:1000 dilution into pre-

warmed (37°C) assay buffer while vortexing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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